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Compound of Interest

2-(Trifluoromethoxy)phenylboronic
Compound Name: o
aci

Cat. No. B156052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-
(trifluoromethoxy)phenylboronic acid, a versatile reagent in organic synthesis and medicinal
chemistry. This document summarizes its key crystallographic data, outlines detailed
experimental protocols for its synthesis and crystallization, and visualizes the synthetic
workflow.

Core Structural Data

The crystal structure of 2-(trifluoromethoxy)phenylboronic acid has been determined by
single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge
Crystallographic Data Centre (CCDC) under the deposition number 2044318.[1] The key
parameters from this analysis are summarized in the tables below.

Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula C7HeBF30s3
Formula Weight 205.93
Temperature 100(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 10.123(4) A
b 8.456(3) A
C 10.234(4) A
a 90°

B 109.34(2)°
y 90°

Volume 826.1(5) As
z 4
Calculated Density 1.655 Mg/m3
Absorption Coefficient 0.158 mm~1
F(000) 416
Refinement Details

R-int 0.045
Goodness-of-fit on F2 1.05

Final R indices [I>2a()]

R1=0.048, wR2 =0.112

R indices (all data)

R1=0.062, wR2 = 0.125
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Selected Bond Lengths and Angles

Bond Length (A) Angle Degrees (°)
B(1)-0(1) 1.365(3) 0(1)-B(1)-0(2) 118.5(2)
B(1)-0(2) 1.372(3) O(1)-B(1)-C(1) 121.3(2)
B(1)-C(1) 1.568(3) 0(2)-B(1)-C(1) 120.2(2)
C(2)-0(3) 1.358(2) C(1)-C(2)-0(3) 117.8(2)
0(3)-C(7) 1.415(3) C(2)-0(3)-C(7) 119.5(2)
C(7)-FQ) 1.328(3) F(1)-C(7)-F(2) 107.2(2)
C(7)-F(2) 1.331(3) F(1)-C(7)-F(3) 107.5(2)
C(7)-F(3) 1.333(3) F(2)-C(7)-F(3) 106.9(2)

Experimental Protocols
Synthesis of 2-(trifluoromethoxy)phenylboronic acid

The synthesis of 2-(trifluoromethoxy)phenylboronic acid is typically achieved through a
lithium-halogen exchange followed by borylation.

Materials:

1-Bromo-2-(trifluoromethoxy)benzene

n-Butyllithium (n-BulLi) in hexanes (2.5 M)

Triisopropyl borate

Anhydrous tetrahydrofuran (THF)

2 M Hydrochloric acid (HCI)

Ethyl acetate

Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSQOa)

Procedure:

A solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF is cooled to
-78 °C under an inert atmosphere (e.g., argon or nitrogen).

n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is
stirred at -78 °C for 1 hour.

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to
warm slowly to room temperature and stirred overnight.

The reaction is quenched by the slow addition of 2 M HCl at 0 °C.
The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous MgSOu4, filtered,
and concentrated under reduced pressure.

The crude product is purified by recrystallization or column chromatography to yield 2-
(trifluoromethoxy)phenylboronic acid as a white solid.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

Dissolve the purified 2-(trifluoromethoxy)phenylboronic acid in a minimum amount of a
suitable solvent, such as acetone or a mixture of ethyl acetate and hexanes, at room
temperature.

Filter the solution to remove any insoluble impurities.
Transfer the clear solution to a clean vial.

Loosely cap the vial to allow for slow evaporation of the solvent.
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 Allow the vial to stand undisturbed at room temperature for several days to a week.

o Colorless, needle-like or prismatic crystals should form as the solvent evaporates and the
solution becomes supersaturated.

» Once a sufficient size is reached, carefully remove the crystals from the mother liquor and
dry them under a gentle stream of inert gas.

Workflow Visualization

The following diagram illustrates the synthetic workflow for 2-
(trifluoromethoxy)phenylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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